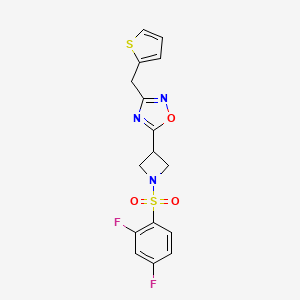

5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Description

The compound 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic molecule combining an oxadiazole core with a sulfonylated azetidine ring and a thiophene substituent. The oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for its metabolic stability and role in drug design . The thiophen-2-ylmethyl substituent introduces sulfur-based aromaticity, which may influence lipophilicity and π-π stacking interactions in receptor binding .

Properties

IUPAC Name |

5-[1-(2,4-difluorophenyl)sulfonylazetidin-3-yl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O3S2/c17-11-3-4-14(13(18)6-11)26(22,23)21-8-10(9-21)16-19-15(20-24-16)7-12-2-1-5-25-12/h1-6,10H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCFZPKYLFYVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NC(=NO3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources and recent studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₁₃F₂N₃O₃S₂

- Molecular Weight : 397.4 g/mol

- CAS Number : 1351588-85-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. It is believed to exert its effects through:

- Inhibition of specific enzymes involved in cancer cell proliferation.

- Induction of apoptosis in cancer cells.

- Interaction with cellular receptors that modulate signaling pathways related to cell survival and growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole. The following table summarizes findings from various studies:

Case Studies

- Study on Apoptosis Induction : One study demonstrated that the compound significantly increased caspase activity in MCF-7 breast cancer cells, indicating its role in promoting apoptosis. The IC₅₀ was found to be comparable to known chemotherapeutic agents such as doxorubicin .

- Inhibition of Enzymatic Activity : Another investigation reported that derivatives of this compound exhibited potent inhibition against human alkaline phosphatase (ALP), which is often overexpressed in various cancers . The most effective derivative showed an IC₅₀ value of 0.420 ± 0.012 µM.

Antimicrobial Activity

Apart from its anticancer properties, the compound has also shown potential antimicrobial activity against various pathogens:

- In vitro studies indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit significant anticancer properties. The specific structure of 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole suggests potential as an anticancer agent due to its ability to interact with key biological targets involved in cancer progression.

A study demonstrated that derivatives of 1,3,4-oxadiazoles showed promising activity against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, with IC50 values ranging from 0.47 to 1.4 µM . This positions 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole as a candidate for further development in anticancer therapies.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research on oxadiazole derivatives indicates that they possess antibacterial and antifungal properties. For instance, synthesized compounds have shown better activity against Gram-positive bacteria compared to Gram-negative strains . The presence of the azole group enhances the compound's ability to penetrate cell membranes and reach target sites effectively.

Synthesis Pathways

The synthesis of 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can be approached through various methods:

- Nucleophilic Substitution Reactions : These reactions allow for the modification of substituents on the oxadiazole ring.

- Cyclization Reactions : Cyclization can enhance the structural complexity and biological activity of the compound.

These synthetic pathways provide flexibility for optimizing the compound's pharmacokinetic properties and biological efficacy.

Interaction Studies

Understanding the interactions between 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole and biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Molecular Docking : To predict how the compound binds to target proteins.

- In Vitro Assays : To evaluate its efficacy against specific cancer cell lines or microbial strains.

Such studies will help refine the design of this compound for enhanced therapeutic outcomes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Features

Q & A

Q. What are the recommended synthetic routes for preparing 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazide derivatives and chloroacetic acid under reflux conditions. Key steps include sulfonylation of the azetidine ring followed by coupling with thiophen-2-ylmethyl groups. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical to achieving high yields . Purity can be confirmed using thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the physical-chemical properties of this compound?

Standard characterization involves elemental analysis, IR spectroscopy (to confirm functional groups like sulfonyl and oxadiazole), and NMR (¹H/¹³C) for structural elucidation. High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns. Solubility profiles should be assessed in polar (e.g., DMSO) and non-polar solvents to guide formulation for biological assays .

Q. What analytical methods are suitable for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Stability studies under varying pH (2–9), temperature (4–40°C), and light exposure should be conducted over 72 hours, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

SAR studies should systematically modify substituents on the azetidine (e.g., replacing difluorophenyl with trifluoromethyl) and thiophene moieties (e.g., halogenation at the 5-position). Biological activity (e.g., IC₅₀ in cancer cell lines) should be correlated with electronic (Hammett σ values) and steric (molar refractivity) parameters. Molecular docking against targets like TIP47 (identified in related oxadiazoles) can prioritize derivatives .

Q. What experimental strategies address contradictory bioactivity data across cell lines?

Discrepancies in cytotoxicity (e.g., activity in breast cancer T47D cells but not in lung cancer A549) may arise from differential expression of molecular targets like IGF II receptors. Validate target engagement using siRNA knockdown or competitive binding assays. Pair transcriptomic profiling (RNA-seq) of sensitive vs. resistant cell lines with proteomic analysis to identify resistance mechanisms .

Q. How can flow chemistry improve the scalability of synthesis?

Continuous-flow reactors enable precise control of reaction parameters (residence time, mixing efficiency) for hazardous intermediates like sulfonyl chlorides. A Design of Experiments (DoE) approach using response surface methodology (RSM) can optimize temperature (80–120°C), pressure (1–3 bar), and stoichiometric ratios, reducing side products by >30% compared to batch methods .

Q. What computational methods predict metabolic liabilities and toxicity?

Use in silico tools like SwissADME to predict cytochrome P450 metabolism and potential reactive metabolites (e.g., epoxides). Molecular dynamics simulations (100 ns trajectories) assess binding stability to off-targets like hERG channels, which correlate with cardiac toxicity. Validate predictions with in vitro hepatocyte assays and Ames tests .

Methodological Notes

- Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation for apoptosis) to rule out assay-specific artifacts .

- Target Identification : Employ photoaffinity labeling (e.g., biotinylated probes) coupled with pull-down assays and LC-MS/MS to confirm direct targets in complex cellular lysates .

- Synthetic Optimization : Replace traditional column chromatography with flash chromatography (gradient elution with hexane/ethyl acetate) to reduce solvent waste and improve throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.